Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization for Antimicrobial Activities
Compounds related to Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate have been synthesized and characterized for potential antimicrobial applications. For instance, Desai et al. (2007) synthesized new quinazolines to screen their antibacterial and antifungal activities, indicating a broad interest in this chemical class for combating microbial infections (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Myorelaxant Activity Studies
Gündüz et al. (2008) explored the myorelaxant activities of hexahydroquinoline derivatives in isolated rabbit gastric fundus, illustrating the potential therapeutic applications of related compounds in smooth muscle relaxation and potentially informing the utility of this compound derivatives (Gündüz, M. et al., 2008).
Facile Synthesis for Drug Development
Wang et al. (2004) demonstrated a facile one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes, a key intermediate for preparing compounds like 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile. This synthesis route could be relevant for the efficient preparation of compounds structurally related to this compound, facilitating drug development (Wang, Y., Boschelli, D., Johnson, S. L., & Honores, E. E., 2004).
Antibacterial Agent Development
Compounds structurally related to this compound have also been evaluated for their antibacterial activity. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates to test their in vitro antibacterial activity, suggesting the utility of these compounds in developing new antibacterial agents (Krishnakumar, V. et al., 2012).
Antiviral Activity Exploration
The potential of quinoline derivatives in antiviral therapy has been investigated, providing insight into the broader applications of this compound. Ivashchenko et al. (2014) synthesized new ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids to study their antiviral activities against various viruses, highlighting the ongoing research into quinoline derivatives for antiviral drug development (Ivashchenko, A. et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(5-chloro-2,4-dimethoxyanilino)-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-5-28-21(25)18-10-16(13-8-12(2)6-7-15(13)23-18)24-17-9-14(22)19(26-3)11-20(17)27-4/h6-11H,5H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSVOCSCYMCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=C1)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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